Cas no 2247107-00-0 (2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride)

2-Amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride is a halogenated aromatic sulfonamide derivative with a molecular formula of C₇H₁₀BrClN₂O₂S. This compound features a bromo substituent at the 5-position and a methylated sulfonamide group, enhancing its reactivity and potential utility in synthetic organic chemistry. The hydrochloride salt form improves solubility and stability, making it suitable for use in pharmaceutical intermediates or chemical research. Its structural properties suggest applicability in the development of bioactive molecules, particularly in medicinal chemistry for targeting sulfonamide-based pharmacophores. The presence of both amino and sulfonamide functionalities allows for further functionalization, offering versatility in synthetic pathways.
2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride structure
2247107-00-0 structure
Product name:2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride
CAS No:2247107-00-0
MF:C7H10BrClN2O2S
MW:301.588498592377
CID:5850314
PubChem ID:138040052

2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride
    • 2247107-00-0
    • 2-Amino-5-bromo-N-methylbenzenesulfonamide;hydrochloride
    • EN300-6491143
    • Inchi: 1S/C7H9BrN2O2S.ClH/c1-10-13(11,12)7-4-5(8)2-3-6(7)9;/h2-4,10H,9H2,1H3;1H
    • InChI Key: IWEQOFOCYZRZOE-UHFFFAOYSA-N
    • SMILES: C1(S(NC)(=O)=O)=CC(Br)=CC=C1N.[H]Cl

Computed Properties

  • Exact Mass: 299.93349g/mol
  • Monoisotopic Mass: 299.93349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6Ų

2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6491143-2.5g
2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride
2247107-00-0 95.0%
2.5g
$923.0 2025-03-15
1PlusChem
1P028QLD-250mg
2-amino-5-bromo-N-methylbenzene-1-sulfonamidehydrochloride
2247107-00-0 95%
250mg
$286.00 2024-05-25
Aaron
AR028QTP-10g
2-amino-5-bromo-N-methylbenzene-1-sulfonamidehydrochloride
2247107-00-0 95%
10g
$2808.00 2023-12-15
Aaron
AR028QTP-50mg
2-amino-5-bromo-N-methylbenzene-1-sulfonamidehydrochloride
2247107-00-0 95%
50mg
$146.00 2025-02-16
1PlusChem
1P028QLD-100mg
2-amino-5-bromo-N-methylbenzene-1-sulfonamidehydrochloride
2247107-00-0 95%
100mg
$219.00 2024-05-25
1PlusChem
1P028QLD-10g
2-amino-5-bromo-N-methylbenzene-1-sulfonamidehydrochloride
2247107-00-0 95%
10g
$2564.00 2024-05-25
Aaron
AR028QTP-100mg
2-amino-5-bromo-N-methylbenzene-1-sulfonamidehydrochloride
2247107-00-0 95%
100mg
$207.00 2025-02-16
Enamine
EN300-6491143-1.0g
2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride
2247107-00-0 95.0%
1.0g
$470.0 2025-03-15
Enamine
EN300-6491143-0.1g
2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride
2247107-00-0 95.0%
0.1g
$132.0 2025-03-15
Enamine
EN300-6491143-0.25g
2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride
2247107-00-0 95.0%
0.25g
$188.0 2025-03-15

Additional information on 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride

2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride

The compound 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride (CAS No. 2247107-00-0) is a highly specialized chemical entity with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an amino group, a bromine substituent, and a sulfonamide moiety, all of which contribute to its versatile reactivity and functional properties.

Recent advancements in chemical synthesis have enabled the precise control of the sulfonamide functional group, making it possible to tailor the physical and chemical properties of compounds like 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride for specific applications. For instance, the sulfonamide group is known for its strong electron-withdrawing effects, which can enhance the stability and bioavailability of pharmaceutical agents. This has led to increased interest in this compound as a potential lead molecule in drug discovery programs targeting various therapeutic areas.

One of the most promising applications of 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride lies in its role as an intermediate in the synthesis of advanced materials. The bromine substituent at the 5-position of the benzene ring provides a site for further functionalization, enabling the creation of highly customized materials with tailored electronic and optical properties. Recent studies have demonstrated that this compound can serve as a precursor for the synthesis of novel polymers and nanoparticles, which hold potential in fields such as electronics, sensors, and drug delivery systems.

In addition to its synthetic applications, 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride has shown remarkable biological activity in recent research. For example, studies have highlighted its potential as an inhibitor of key enzymes involved in metabolic pathways associated with chronic diseases such as diabetes and cancer. The amino group at the 2-position plays a critical role in mediating these interactions, underscoring the importance of precise structural control in achieving desired biological outcomes.

The synthesis of 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride involves a multi-step process that requires meticulous control over reaction conditions to ensure high yields and purity. Key steps include the introduction of the bromine substituent via electrophilic aromatic substitution and the subsequent formation of the sulfonamide group through nucleophilic substitution reactions. Recent advances in catalytic methodologies have further optimized these steps, making large-scale production more feasible and cost-effective.

From an environmental perspective, the development of sustainable synthesis routes for 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride is a growing area of research. Scientists are exploring green chemistry approaches that minimize waste generation and reduce reliance on hazardous reagents. For instance, solvent-free reactions and biocatalytic methods are being investigated as viable alternatives to traditional synthetic protocols.

In conclusion, 2-amino-5-bromo-N-methylbenzene-1-sulfonamide hydrochloride (CAS No. 2247107-00-0) stands at the forefront of modern chemical innovation due to its unique structure and diverse functional properties. Its applications span across multiple disciplines, from drug discovery to materials science, and ongoing research continues to unlock new possibilities for this fascinating compound.

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